molecular formula C13H18N2 B2581377 2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole CAS No. 357214-17-6

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole

Cat. No.: B2581377
CAS No.: 357214-17-6
M. Wt: 202.301
InChI Key: WRXGXWFZJKZNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two pyrrole rings connected by a pentyl chain. Pyrroles are known for their significant roles in various biological and chemical processes.

Scientific Research Applications

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of polymers and other materials.

Future Directions

Pyrrole derivatives, including 2,2’-Pentylidenebis(1H-pyrrole), have potential applications in pharmaceuticals, organic materials, natural products, and bioactive molecules . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . These reactions typically occur under mild conditions and provide good to excellent yields.

Industrial Production Methods

Industrial production of pyrroles often involves the use of metal-catalyzed reactions. For example, a manganese-catalyzed conversion of primary diols and amines to 2,5-unsubstituted pyrroles has been reported . This method is highly selective and avoids the formation of unwanted by-products. Additionally, copper-catalyzed aerobic oxidative coupling of diols and primary amines can also be used to produce N-substituted pyrroles .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: N-substituted pyrroles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole is unique due to its dual pyrrole structure connected by a pentyl chain, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(1H-pyrrol-2-yl)pentyl]-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-3-6-11(12-7-4-9-14-12)13-8-5-10-15-13/h4-5,7-11,14-15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXGXWFZJKZNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC=CN1)C2=CC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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